Methyl 3,4-O-isopropylidene-L-threonate physical and chemical properties.
Methyl 3,4-O-isopropylidene-L-threonate physical and chemical properties.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,4-O-isopropylidene-L-threonate is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its rigid, stereodefined structure, derived from L-threonic acid, makes it a valuable precursor for the synthesis of complex molecules, including natural products and their analogues. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications.
Core Physical and Chemical Properties
Methyl 3,4-O-isopropylidene-L-threonate is a colorless to pale-yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₅ | [2][3] |
| Molecular Weight | 190.19 g/mol | [2][3] |
| CAS Number | 92973-40-5 | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 125 °C at 12 mmHg | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.446 | [1] |
| Optical Activity ([α]₂₀/D) | +18.5° (c = 2 in acetone) | [1] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |
| Solubility | Soluble in acetone. | [1] |
Synonyms: (αR,4S)-2,2-Dimethyl-α-hydroxy-1,3-dioxolane-4-acetic acid methyl ester, 3,4-O-Isopropylidene-L-threonic acid methyl ester.[2][3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.3 | m | H4 |
| ~4.2 | m | H3 |
| ~4.1 | dd | H5a |
| ~3.9 | dd | H5b |
| ~3.8 | s | OCH₃ |
| ~3.0 | d | OH |
| ~1.4 | s | CH₃ (isopropylidene) |
| ~1.3 | s | CH₃ (isopropylidene) |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~172 | C=O (ester) |
| ~110 | C(CH₃)₂ |
| ~77 | C4 |
| ~72 | C3 |
| ~67 | C5 |
| ~52 | OCH₃ |
| ~26 | CH₃ (isopropylidene) |
| ~25 | CH₃ (isopropylidene) |
Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3,4-O-isopropylidene-L-threonate is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3450 (broad) | O-H | Stretching |
| ~2980, 2940, 2880 | C-H (alkane) | Stretching |
| ~1740 (strong) | C=O (ester) | Stretching |
| ~1380, 1370 | C(CH₃)₂ (isopropylidene) | Bending |
| ~1215, 1070 | C-O (ester, ether) | Stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of a methyl group from the isopropylidene moiety (m/z = 175), loss of the methoxy (B1213986) group from the ester (m/z = 159), and cleavage of the dioxolane ring.
Experimental Protocols
Synthesis of Methyl 3,4-O-isopropylidene-L-threonate
A common route for the synthesis of Methyl 3,4-O-isopropylidene-L-threonate starts from L-tartaric acid. The key intermediate is Dimethyl 2,3-O-isopropylidene-L-tartrate.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
This procedure is adapted from Organic Syntheses.[4]
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Reactants: L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Procedure:
-
A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and p-toluenesulfonic acid monohydrate is warmed to obtain a homogeneous solution.
-
Cyclohexane is added, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes via a distillation head.
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After cooling, anhydrous potassium carbonate is added to neutralize the acid catalyst.
-
The volatile materials are removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to yield Dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.
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Step 2: Reduction to Methyl 3,4-O-isopropylidene-L-threonate
-
Plausible Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, or other chemoselective reducing agents.
-
General Procedure:
-
The Dimethyl 2,3-O-isopropylidene-L-tartrate is dissolved in an appropriate solvent (e.g., ethanol, THF).
-
The reducing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
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The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched (e.g., with a weak acid or water).
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The product is extracted into an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography.
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Applications in Research and Drug Development
Chiral Building Block in Total Synthesis
Methyl 3,4-O-isopropylidene-L-threonate is a valuable chiral starting material in the total synthesis of complex natural products. A notable example is its use in the synthesis of (-)-echinosporin, a compound with potential antitumor and antibacterial activities.[5]
Caption: Synthesis of a dihydrofuran intermediate from Methyl 3,4-O-isopropylidene-L-threonate for (-)-echinosporin synthesis.
Potential Role in the Endocannabinoid System
Some evidence suggests that derivatives of threonic acid may interact with the endocannabinoid system.[3] This system is a complex cell-signaling network that plays a crucial role in regulating a range of physiological processes including appetite, pain sensation, mood, and memory. The primary receptors of this system are the cannabinoid receptors CB1 and CB2.
Caption: Simplified diagram of endocannabinoid retrograde signaling at a synapse.
Conclusion
Methyl 3,4-O-isopropylidene-L-threonate is a versatile and valuable chiral synthon with established applications in the synthesis of complex molecules and potential, though less explored, roles in modulating biological systems. The detailed information on its properties and synthesis provided in this guide serves as a critical resource for researchers leveraging this compound in their scientific endeavors.
References
- 1. Methyl 3,4-O-isopropylidene- L -threonate 97 92973-40-5 [sigmaaldrich.com]
- 2. Methyl 3,4-O-isopropylidene-L-threonate | C8H14O5 | CID 10375250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3,4-O-isopropylidene-L-threonate | 92973-40-5 | MM63237 [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uibk.ac.at [uibk.ac.at]
